5,8-Bis(trifluoromethyl)chroman-4-one
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Overview
Description
5,8-Bis(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound is known for its unique chemical properties, which include high thermal stability and resistance to oxidative degradation . The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction proceeds through a one-pot process, leading to the formation of the chroman-4-one framework. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chroman-4-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit diverse biological activities .
Scientific Research Applications
5,8-Bis(trifluoromethyl)chroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5,8-Bis(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one
- 2-Arylchroman-4-one derivatives
Uniqueness
5,8-Bis(trifluoromethyl)chroman-4-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability compared to other similar compounds. This makes it more effective in biological systems and increases its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H6F6O2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
5,8-bis(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)5-1-2-6(11(15,16)17)9-8(5)7(18)3-4-19-9/h1-2H,3-4H2 |
InChI Key |
CSKQASFTMBIIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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